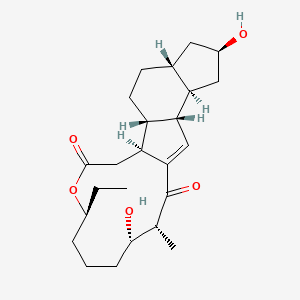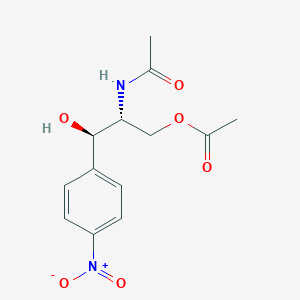
Dihydrospinosyn A aglycone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
ジヒドロスピノシンA アグリコンは、スピノシンA アグリコンの誘導体であり、C9- および C17- グリコシド結合の加水分解を特徴としています . スピノシンは、好気性発酵によって細菌Saccharopolyspora spinosaによって生成される二次代謝産物のファミリーです . これらの化合物は、その強力な殺虫特性で知られており、農業で広く使用されています。
2. 製法
合成経路と反応条件: ジヒドロスピノシンA アグリコンの調製には、スピノシンA の加水分解が含まれます。 アグリコンのC9–OHとC17–OH基は、選択的保護と脱保護の工程の後、3-O-エチル-2,4-ジ-O-メチルラムノースとD-フォロサミンに順次結合されます . マクロライドの5,6-二重結合は、10%パラジウムカーボンを触媒として用いて選択的に還元されます .
工業的製造方法: ジヒドロスピノシンA アグリコンの工業的製造は、通常、スピノシンA を生成するためのSaccharopolyspora spinosaの発酵、それに続く化学的修飾によって、目的のアグリコンを得る方法で行われます .
反応の種類:
還元: マクロライドの5,6-二重結合は、パラジウムカーボンを触媒として選択的に還元できます.
加水分解: スピノシンA の加水分解により、C9- および C17- グリコシド結合を切断し、ジヒドロスピノシンA アグリコンが生成されます.
一般的な試薬と条件:
パラジウムカーボン(10%): 5,6-二重結合の選択的還元触媒として使用されます.
酸性条件: グリコシド結合の加水分解に用いられます.
主な生成物:
ジヒドロスピノシンA アグリコン: スピノシンA の加水分解によって生成される主要な生成物です.
4. 科学研究の応用
ジヒドロスピノシンA アグリコンは、いくつかの科学研究の応用があります:
科学的研究の応用
Dihydrospinosyn A aglycone has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of spinosyn analogues and rhamnose derivatives.
Biology: Studied for its insecticidal properties and potential environmental impact.
Medicine: Investigated for its potential use in developing new insecticides with lower environmental impact.
Industry: Widely used in agriculture for pest control due to its potent insecticidal properties.
将来の方向性
作用機序
ジヒドロスピノシンA アグリコンは、他のスピノシンと同様に、昆虫のニコチン性アセチルコリン受容体を阻害することで効果を発揮します . この阻害は、神経系の過剰刺激につながり、昆虫の麻痺と死を引き起こします . この化合物は、標的昆虫に対してより高い選択性を示し、有益な捕食者、哺乳類、その他の非標的生物に対する活性は低いです .
類似の化合物:
スピノシンA: ジヒドロスピノシンA アグリコンが由来する親化合物です.
スピノシンD: 類似の殺虫特性を持つスピノシンファミリーの別のメンバーです.
スピネトラム: 殺虫活性が強化されたスピノシンの第2世代誘導体です.
独自性: ジヒドロスピノシンA アグリコンは、C9- および C17- グリコシド結合の特異的な加水分解により、他のスピノシンとは異なる独自のものです . この修飾により、殺虫力と選択性に違いが生じる可能性があります .
生化学分析
Biochemical Properties
It is known that the spinosyn biosynthetic pathway involves the formation of aglycone from acetate and propionates by polyketide synthase and bridging enzymes . The aglycone is then glycosylated using deoxythymidine diphosphate (dTDP)-rhamnose, and then methylated
Cellular Effects
It is known that spinosyns, the family of compounds to which Dihydrospinosyn A aglycone belongs, have a broad range of action against various insects
Molecular Mechanism
It is known that the spinosyn A aglycone and D-forosamine are prepared by a two-step hydrolysis under different acidic conditions .
Temporal Effects in Laboratory Settings
It is known that spinosyns, the family of compounds to which this compound belongs, have been studied extensively in laboratory settings .
Dosage Effects in Animal Models
It is known that spinosyns, the family of compounds to which this compound belongs, have been studied extensively in animal models .
Metabolic Pathways
It is known that the spinosyn biosynthetic pathway involves the formation of aglycone from acetate and propionates by polyketide synthase and bridging enzymes .
Transport and Distribution
It is known that spinosyns, the family of compounds to which this compound belongs, have been studied extensively in this regard .
Subcellular Localization
It is known that some enzymes involved in the biosynthesis of spinosyns, the family of compounds to which this compound belongs, have been found in the cytoplasm and the nucleus .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of dihydrospinosyn A aglycone involves the hydrolysis of spinosyn A. The C9–OH and C17–OH groups of the aglycone are successively connected to 3-O-ethyl-2,4-di-O-methylrhamnose and D-forosamine after selective protection and deprotection steps . The 5,6-double bond of the macrolide is selectively reduced using 10% palladium on carbon as a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Saccharopolyspora spinosa to produce spinosyn A, followed by chemical modification to obtain the desired aglycone .
Types of Reactions:
Reduction: The 5,6-double bond of the macrolide can be selectively reduced using palladium on carbon as a catalyst.
Hydrolysis: The hydrolysis of spinosyn A results in the formation of this compound by breaking the C9- and C17-glycosidic bonds.
Common Reagents and Conditions:
Palladium on Carbon (10%): Used as a catalyst for the selective reduction of the 5,6-double bond.
Acidic Conditions: Employed for the hydrolysis of glycosidic bonds.
Major Products:
This compound: The primary product formed from the hydrolysis of spinosyn A.
類似化合物との比較
Spinosyn A: The parent compound from which dihydrospinosyn A aglycone is derived.
Spinosyn D: Another member of the spinosyn family with similar insecticidal properties.
Spinetoram: A second-generation derivative of spinosyns with enhanced insecticidal activity.
Uniqueness: this compound is unique due to its specific hydrolysis of the C9- and C17-glycosidic bonds, which differentiates it from other spinosyns . This modification can lead to variations in its insecticidal potency and selectivity .
特性
IUPAC Name |
(1S,2R,5R,7R,9R,10S,14R,15S,19S)-19-ethyl-7,15-dihydroxy-14-methyl-20-oxatetracyclo[10.10.0.02,10.05,9]docos-11-ene-13,21-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O5/c1-3-16-5-4-6-22(26)13(2)24(28)21-11-19-17(20(21)12-23(27)29-16)8-7-14-9-15(25)10-18(14)19/h11,13-20,22,25-26H,3-10,12H2,1-2H3/t13-,14-,15-,16+,17-,18-,19-,20+,22+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUFDLFVFFUVQX-MRAVEKNJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC(C(C(=O)C2=CC3C(C2CC(=O)O1)CCC4C3CC(C4)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@@H]3[C@H]([C@@H]2CC(=O)O1)CC[C@H]4[C@H]3C[C@@H](C4)O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![beta-D-Glucopyranosiduronic acid, 4-[(2S,3R)-3-[(3S)-3-(acetyloxy)-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxo-2-azetidinyl]phenyl, methyl ester, 2,3,4-triacetate](/img/structure/B1140447.png)
![7-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B1140449.png)





![(3S,5S,6S)-6-[(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140461.png)
